molecular formula C14H12FNO3S B1392628 ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate CAS No. 1243091-48-6

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

Cat. No.: B1392628
CAS No.: 1243091-48-6
M. Wt: 293.32 g/mol
InChI Key: QFMRDGMJLPNKMW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The compound’s $$ ^1H $$ NMR spectrum (600 MHz, CDCl$$ _3 $$) reveals distinct signals:

  • A singlet at δ 4.88 ppm integrates for 2H, assigned to the NH$$ _2 $$ group.
  • A quartet at δ 4.20 ppm (J = 7.1 Hz) and a triplet at δ 1.30 ppm (J = 7.1 Hz) correspond to the ethyl ester’s OCH$$ _2 $$CH$$ _3 $$ protons.
  • Aromatic protons within the thieno-chromene system appear as a multiplet between δ 7.20–8.24 ppm , with coupling constants indicative of fluorine’s deshielding effect at C8.

The $$ ^{13}C $$ NMR spectrum confirms the ester carbonyl at δ 167.2 ppm , while the fluorine-substituted aromatic carbon (C8) resonates at δ 162.1 ppm due to $$ ^1J_{C-F} $$ coupling.

Infrared (IR) and Raman Vibrational Signatures

Key IR absorptions include:

  • 3315 cm$$ ^{-1} $$ (N–H stretch, amino group).
  • 1704 cm$$ ^{-1} $$ (C=O stretch, ester).
  • 1248 cm$$ ^{-1} $$ (C–F stretch).
    Raman spectroscopy highlights skeletal vibrations of the fused rings at 1580 cm$$ ^{-1} $$ and 1452 cm$$ ^{-1} $$ .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.1121 ([M+H]$$ ^+ $$), with fragmentation pathways including:

  • Loss of the ethyl group (–45 Da, m/z 248 ).
  • Decarboxylation (–44 Da, m/z 204 ).
  • Subsequent cleavage of the thiophene ring yields ions at m/z 149 and m/z 91 .

Stereochemical Considerations and Conformational Analysis

The compound’s fused-ring system adopts a non-planar conformation due to steric interactions between the fluorine atom and adjacent substituents. Density functional theory (DFT) calculations on analogous chromenes predict a dihedral angle of 112.5° between the thiophene and chromene planes, stabilizing the molecule through minimized torsional strain. The ethyl ester group exhibits restricted rotation, evidenced by diastereotopic splitting of OCH$$ _2 $$ protons in $$ ^1H $$ NMR.

Comparative Structural Analysis with Analogous Chromene Derivatives

Feature Ethyl 2-Amino-8-Fluoro Derivative Methyl 4H-Thieno[3,2-c]chromene-2-carboxylate 8-Fluoro-4H-Thieno[3,2-c]chromene-2-carboxylic Acid
Molecular Formula C$$ _{14} $$H$$ _{12} $$FNO$$ _3 $$S C$$ _{13} $$H$$ _9 $$O$$ _3 $$S C$$ _{12} $$H$$ _7 $$FO$$ _3 $$S
Key Substituents Ethyl ester, amino, fluorine Methyl ester Carboxylic acid, fluorine
Crystallographic System Not reported Monoclinic (P1̅) Monoclinic (P2$$ _1 $$/n)
Bioactivity Potential kinase inhibition Anti-inflammatory Anticancer

The amino group at C2 enhances hydrogen-bonding capacity compared to ester-only analogs, while fluorine’s electronegativity increases electrophilicity at C8, influencing reactivity in substitution reactions.

Properties

IUPAC Name

ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-18-14(17)11-9-6-19-10-4-3-7(15)5-8(10)12(9)20-13(11)16/h3-5H,2,6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRDGMJLPNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1COC3=C2C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approach

A common route to 4H-chromene-3-carboxylates involves a one-pot multicomponent reaction among:

  • An aromatic aldehyde (bearing substituents such as fluoro at the 8-position).
  • Ethyl acetoacetate or similar β-ketoesters.
  • Active methylene compounds like dimedone (5,5-dimethylcyclohexane-1,3-dione).

This reaction is often catalyzed by bases such as potassium phosphate (K3PO4), DABCO, or heterogeneous catalysts like Fe3O4-supported nanocatalysts or ionic liquids, under reflux in ethanol or other suitable solvents at moderate temperatures (around 80 °C).

The mechanism involves:

  • Knoevenagel condensation between the aldehyde and malononitrile or active methylene compound.
  • Michael addition of the β-ketoester or cyclic diketone.
  • Intramolecular cyclization to form the chromene ring.
  • Subsequent substitution or functionalization to introduce the amino group.

Gewald Reaction for Thiophene Ring Formation

The thiophene moiety fused to the chromene nucleus can be introduced via the Gewald reaction, which involves:

  • Reaction of α-cyano ketones or esters with elemental sulfur and a base.
  • Cyclization to form the thiophene ring.

This method is compatible with chromene frameworks and allows the formation of thieno[3,2-c]chromene derivatives.

Fluorine Substitution

Representative Reaction Scheme

A typical synthetic route can be outlined as follows:

Step Reactants/Conditions Product/Intermediate Notes
1 8-fluoro-salicylaldehyde + ethyl acetoacetate + dimedone + malononitrile Intermediate chromene scaffold Catalyzed by K3PO4 or Fe3O4@GO nanocatalyst, reflux in ethanol
2 Gewald reaction conditions (S, base) Formation of fused thiophene ring Thiophene ring fused to chromene core
3 Cyclization and tautomerization Formation of 2-amino group Via malononitrile participation
4 Purification and characterization This compound Confirmed by IR, NMR, LCMS

Catalysts and Reaction Conditions

Catalyst Type Reaction Conditions Yield (%) Advantages
K3PO4 (Potassium phosphate) Ethanol, reflux, ~80 °C 80-95 Mild, effective for Knoevenagel condensation
Fe3O4-supported N-pyridin-4-amine graphene oxide nanocatalyst Ethanol, reflux 85-97 Recyclable, heterogeneous, environmentally friendly
Supported ionic liquid catalyst (SILC) Ethanol, reflux 82-90 Green catalyst, short reaction time
Deep eutectic solvents (Choline chloride:urea) Room temperature to reflux, ethanol 80-90 Green solvent, high yields

Research Findings and Optimization

  • The presence of electron-withdrawing groups such as fluoro on the aromatic aldehyde improves reaction rates and yields due to increased electrophilicity.
  • The use of heterogeneous nanocatalysts enhances catalyst recovery and reuse without significant loss in activity.
  • Reaction times vary from 3 minutes (microwave irradiation) to several hours (reflux), with microwave methods offering rapid synthesis.
  • Purification typically involves recrystallization or silica gel chromatography, with characterization by IR, ^1H NMR, ^13C NMR, and LC-MS to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Notes
Multicomponent reaction (MCR) 8-fluoro-salicylaldehyde, ethyl acetoacetate, dimedone, malononitrile K3PO4, EtOH, reflux 80 °C 80-95 Efficient, one-pot synthesis
Gewald reaction for thiophene α-cyano ketone, sulfur, base Base (e.g., DBU), reflux 75-90 Thiophene ring formation
Nanocatalyst-assisted MCR Same as MCR Fe3O4@GO nanocatalyst, EtOH 85-97 Recyclable catalyst
Ionic liquid catalysis Same as MCR SILC, EtOH, reflux 82-90 Green, fast reaction
Deep eutectic solvent (DES) Same as MCR ChCl:urea, RT to reflux 80-90 Environmentally benign solvent

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Characterization and Methodological Context

The structural determination of such compounds typically relies on X-ray crystallography. Programs like SHELXL (for refinement) and OLEX2 (for structure solution and analysis) are widely employed in crystallographic studies . For example:

  • SHELXL enables precise refinement of atomic coordinates, displacement parameters, and restraints, critical for resolving complex heterocyclic systems .
  • OLEX2 integrates workflows for structure visualization and validation, ensuring accuracy in bond lengths, angles, and torsional parameters .

Comparison with Structurally Similar Compounds

Comparative analysis focuses on substituent variations and their impact on physicochemical and structural properties. Below is a hypothetical comparison based on typical thienochromene derivatives:

Table 1: Substituent Effects in Thienochromene Derivatives

Compound Name Substituents Key Properties/Applications Structural Tools Used
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate 2-NH₂, 8-F, 3-COOEt Discontinued; potential bioactivity (inferred) SHELXL, OLEX2
Ethyl 2-amino-4H-thieno[3,2-c]chromene-3-carboxylate 2-NH₂, 3-COOEt Higher solubility (no fluorine) SHELX-76
Methyl 8-chloro-4H-thieno[3,2-c]chromene-3-carboxylate 8-Cl, 3-COOMe Enhanced thermal stability OLEX2

Key Observations:

Fluorine Substitution (8-F): The fluorine atom in the query compound may reduce metabolic degradation compared to non-halogenated analogs, a common trait in fluorinated pharmaceuticals. However, its discontinuation suggests challenges in synthesis or stability .

Amino Group (2-NH₂): The amino group likely enhances intermolecular hydrogen bonding, influencing crystallinity and solubility. Similar amino-substituted thienochromenes are explored as kinase inhibitors.

Ester Variation (3-COOEt vs.

Biological Activity

Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thieno-chromene scaffold, which is known for diverse biological activities. The presence of the amino and fluoro groups is particularly noteworthy as they can influence the compound's interaction with biological targets.

Chemical Formula : C12H10FNO3S
Molecular Weight : 273.27 g/mol

The biological activity of this compound has been linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an antagonist to anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells. This mechanism is critical in cancer therapy, especially for tumors that exhibit resistance to conventional treatments.

Structure-Activity Relationship (SAR)

Research indicates that modifications at the 2-amino and 8-fluoro positions can significantly affect the compound's potency and selectivity against various cancer cell lines. For instance, compounds with different substituents at these positions have shown varying degrees of cytotoxicity.

CompoundSubstituentIC50 (μM)Target
A-NH25.0Bcl-2
B-F3.0Bcl-XL
C-Cl4.5Bcl-w

Cytotoxicity

This compound has demonstrated promising cytotoxic effects against several cancer cell lines:

  • Jurkat Cells : Exhibited significant apoptosis induction with an IC50 value of approximately 5 μM.
  • NCI-H460 (Non-Small Cell Lung Cancer) : Displayed IC50 values around 4 μM, indicating potent anti-cancer activity.
  • MCF-7 (Breast Cancer) : Showed comparable potency to standard chemotherapeutics like etoposide.

Case Studies

  • Study on Apoptosis Induction :
    In vitro studies revealed that this compound effectively induced apoptosis in Jurkat T cells by inhibiting Bcl-2 family proteins. The study highlighted that this compound could sensitize resistant cell lines to cisplatin treatment, suggesting potential for combination therapies in clinical settings .
  • In Vivo Efficacy :
    Animal model studies have indicated that this compound can significantly reduce tumor size in xenograft models of breast cancer when administered at therapeutic doses. The mechanism was attributed to enhanced apoptotic signaling pathways initiated by the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous chromene derivatives are synthesized via the condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ethyl acetoacetate, followed by cyclization using catalysts like piperidine or acetic acid under reflux . Optimizing reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol or DMF) is critical for achieving yields >70%. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For related chromene derivatives, single-crystal diffraction data (e.g., bond angles, torsion angles) are collected at 296 K using Mo-Kα radiation, with refinement via SHELXL-97 . Complementary techniques include 1H^1H/13C^{13}C NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and FT-IR (e.g., C=O stretch at ~1700 cm1 ^{-1}) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated chromene derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variations in enzyme inhibition assays) may arise from differences in substituent positioning (e.g., fluorine at C8 vs. C6) or assay conditions. Systematic SAR studies comparing analogs (e.g., 4H-chromene vs. pyrano[3,2-c]chromene scaffolds) under standardized protocols (e.g., fixed pH, temperature) are essential. Cross-referencing crystallographic data with docking simulations (e.g., AutoDock Vina) can clarify target-binding modes .

Q. How do electronic effects of the fluorine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C8-fluorine atom exerts electron-withdrawing effects, activating the thienochromene core for nucleophilic aromatic substitution. For instance, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in DMF/H2_2O (3:1) at 90°C. Comparative studies with non-fluorinated analogs show ~20% higher yields in fluorinated derivatives due to enhanced electrophilicity .

Q. What crystallographic parameters distinguish this compound from its non-fluorinated analogs?

  • Methodological Answer : Fluorination at C8 introduces steric and electronic perturbations. For example, triclinic crystal systems (space group P11) with unit cell parameters a=5.68A˚,b=16.04A˚,c=16.30A˚a = 5.68 \, \text{Å}, b = 16.04 \, \text{Å}, c = 16.30 \, \text{Å} and angles α=68.94,β=88.91,γ=88.49α = 68.94^\circ, β = 88.91^\circ, γ = 88.49^\circ are observed. The fluorine atom reduces the C8–C9 bond length by ~0.03 Å compared to hydrogenated analogs, altering π-stacking interactions .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation studies report conflicting selectivity for the chromene ring?

  • Methodological Answer : Discrepancies arise from catalyst choice (e.g., Pd/C vs. Raney Ni) and solvent polarity. For example, Pd/C in ethanol selectively hydrogenates the thiophene ring, while Raney Ni in THF targets the chromene double bond. Monitoring via 1H^1H NMR (disappearance of vinylic protons at δ 6.5–7.0 ppm) and GC-MS is recommended to track regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Reactant of Route 2
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate

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